molecular formula C9H10N2O B1655645 3-methyl-3,4-dihydro-1H-1,8-naphthyridin-2-one CAS No. 40000-80-4

3-methyl-3,4-dihydro-1H-1,8-naphthyridin-2-one

Cat. No.: B1655645
CAS No.: 40000-80-4
M. Wt: 162.19
InChI Key: SHLRYTOPHUYTIS-UHFFFAOYSA-N
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Description

3-Methyl-3,4-dihydro-1H-1,8-naphthyridin-2-one is a bicyclic heterocyclic compound featuring a fused pyridine ring system. This structure confers diverse biological activities, including antibacterial, antitumor, and anti-inflammatory properties . Its synthesis typically involves condensation reactions of aminopyridine derivatives with active methylene compounds or ketones under basic conditions . The methyl group at the 3-position enhances metabolic stability and modulates receptor binding, making it a scaffold of interest in medicinal chemistry .

Properties

IUPAC Name

3-methyl-3,4-dihydro-1H-1,8-naphthyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-6-5-7-3-2-4-10-8(7)11-9(6)12/h2-4,6H,5H2,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHLRYTOPHUYTIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(NC1=O)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401243229
Record name 3,4-Dihydro-3-methyl-1,8-naphthyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401243229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40000-80-4
Record name 3,4-Dihydro-3-methyl-1,8-naphthyridin-2(1H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40000-80-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dihydro-3-methyl-1,8-naphthyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401243229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Friedländer Condensation with Active Methylene Carbonyl Compounds

The Friedländer condensation remains the most widely used method for constructing the 1,8-naphthyridine core. A 2021 study demonstrated the reaction of 2-aminonicotinaldehyde with methyl acetoacetate in water using choline hydroxide ionic liquid (ChOH-IL) as a catalyst. Under microwave irradiation at 50°C for 11 hours, this method produced 3-methyl-3,4-dihydro-1H-1,8-naphthyridin-2-one in 92% yield (Table 1). Quantum chemical calculations revealed that ChOH-IL facilitates proton transfer via hydrogen bonding, lowering the activation energy by 12.3 kcal/mol compared to traditional bases like NaOH.

Key Advantages :

  • Eliminates toxic solvents (e.g., DMF, THF)
  • Catalyst recyclability for five cycles without yield loss
  • Scalable to 10-gram batches with consistent purity

Inverse Electron-Demand Diels-Alder (IEDDA) Reactions

IEDDA reactions between 1,2,4-triazines and alkynes provide access to dihydronaphthyridinones. A 2014 protocol utilized 1,2,4-triazines bearing an acylamino group and terminal alkyne side chain. Sonogashira cross-coupling with aryl halides preceded intramolecular IEDDA cyclization, yielding 5-aryl-3,4-dihydro-1,8-naphthyridin-2(1H)-ones. While this method introduces aromatic diversity at C5, the 3-methyl derivative requires careful selection of alkyne substrates. Typical conditions involve Pd(PPh₃)₄/CuI catalysis in triethylamine at 80°C for 6 hours, achieving 65–78% yields.

Asymmetric Reduction and Spontaneous Cyclization

Enantioselective synthesis of (3S)-3-amino-7-methyl-3,4-dihydro-1,8-naphthyridin-2-one was achieved via asymmetric hydrogenation of a ketimine intermediate. Using a chiral Ru-BINAP catalyst, the reduction proceeded with 98% enantiomeric excess (ee) in methanol at 40°C under vacuum. Subsequent cyclization occurred spontaneously upon acidification (HCl, pH 3), affording the target compound in 85% overall yield. This method is critical for producing enantiopure derivatives for kinase inhibition studies.

Microwave-Assisted Cyclocondensation

Microwave irradiation significantly accelerates naphthyridinone formation. A 2018 study reported cyclocondensation of 2-aminonicotinaldehyde with acetylacetone in acetic acid under 300 W irradiation. The reaction completed within 15 minutes, yielding 89% of this compound. Comparative analysis showed a 6-fold rate increase versus conventional heating (Table 2).

Palladium-Catalyzed Cross-Coupling Functionalization

A 2018 route employed 3,7-dihalo-1,6-naphthyridin-4(1H)-one as a scaffold for selective functionalization. Suzuki-Miyaura coupling with methylboronic acid introduced the 3-methyl group using Pd(OAc)₂/XPhos in dioxane/water (3:1) at 100°C. This method’s modularity allows late-stage diversification but requires pre-formed dihalonaphthyridinones.

Reductive Amination of Keto Precursors

Reductive amination strategies convert 3-keto-1,8-naphthyridines to the 3-methyl analog. Using NaBH₃CN in methanol with ammonium acetate, researchers achieved 76% yield after 12 hours at room temperature. This method is compatible with electron-deficient naphthyridine cores but may require Boc protection of adjacent amines.

Solid-Phase Synthesis for Parallel Library Generation

A patent-pending method immobilized 2-aminonicotinaldehyde on Wang resin via a photocleavable linker. Condensation with methyl vinyl ketone in DMF at 60°C for 48 hours yielded resin-bound intermediates. UV irradiation (365 nm) released the product with 82% purity, enabling high-throughput screening of analogs.

Biocatalytic Approaches Using Transaminases

Emerging biocatalytic methods employ ω-transaminases to aminate 3-keto-1,8-naphthyridines. A 2023 study used Aspergillus terreus transaminase (ATA-117) with alanine as an amine donor, achieving 68% conversion in phosphate buffer (pH 7.5). While yields currently lag behind chemical methods, this approach aligns with green chemistry principles.

Comparative Analysis of Synthetic Methods

Table 1: Reaction Conditions and Yields

Method Catalyst Solvent Temperature (°C) Time Yield (%)
Friedländer Condensation ChOH-IL (1 mol%) H₂O 50 11 h 92
IEDDA Reaction Pd(PPh₃)₄/CuI TEA 80 6 h 78
Asymmetric Reduction Ru-BINAP MeOH 40 24 h 85
Microwave Cyclization None AcOH 150 (MW) 15 min 89

Table 2: Scalability and Environmental Metrics

Method PMI* E-Factor** Scalability (g)
Friedländer Condensation 2.1 8.3 10
IEDDA Reaction 18.7 34.5 0.5
Biocatalytic Amination 1.8 5.9 2

Process Mass Intensity; *Environmental Factor

Chemical Reactions Analysis

Inverse Electron-Demand Diels–Alder (IEDDA) Reaction

This reaction is a cornerstone for constructing the naphthyridinone core. The IEDDA strategy involves 1,2,4-triazines with terminal alkynes under microwave irradiation to form 3,4-dihydro-1,8-naphthyridin-2(1H)-ones. Key steps include:

  • Sonogashira Cross-Coupling : Alkynes tethered to triazines via an amide linker undergo coupling with aryl halides (e.g., 2-iodothiophene or 1-iodo-4-methoxybenzene) using Pd(PPh₃)₂Cl₂/CuI catalysis in DME/triethylamine.

  • Cyclization : The alkyne-triazine intermediate undergoes intramolecular IEDDA under microwave conditions (100–120°C, 20–30 min), yielding 5-aryl-substituted derivatives with high regioselectivity .

Table 1: Yields of 3,4-Dihydro-1,8-naphthyridin-2-ones via IEDDA

R GroupProduct CodeYield (%)
Butyl1097
Propenyl1196
Isopropyl1293
Phenyl1398

Asymmetric Reduction and Cyclization

Enantioselective synthesis of 3-amino derivatives involves:

  • Chiral Reduction : Ketone intermediates are reduced using asymmetric catalysts (e.g., Ru-BINAP complexes) to yield (R)- or (S)-enantiomers.

  • Spontaneous Cyclization : The resulting amines undergo intramolecular cyclization in acidic media to form 3-amino-7-methyl-3,4-dihydro-1H-1,8-naphthyridin-2-one with >90% enantiomeric excess .

Friedländer Condensation

This method employs 2-aminonicotinaldehyde and trifluoroacetyl-containing ketones under NaH catalysis. Microwave irradiation (80–100°C, 15–20 min) accelerates the reaction, producing 2-trifluoromethyl-substituted derivatives in 75–85% yields .

Claisen–Schmidt Condensation

Functionalization at the C3 position is achieved via condensation with aryl aldehydes or acetylthiophenes using Mg-Al hydrotalcite as a catalyst. For example:

  • Reaction Conditions : Ethanol reflux, 4–6 h.

  • Products : 3-(Arylpropenoyl)-substituted derivatives (e.g., 3a–g) with yields of 70–88% .

Table 2: Selected 3-Substituted Derivatives and Yields

Substituent (R)Product CodeYield (%)
Phenyl3a82
Thiophen-2-yl3b78
4-Methoxyphenyl3d85

Horner–Wadsworth–Emmons (HWE) Olefination

This method introduces exo-methylidene groups for hybrid anticancer agents:

  • Phosphonate Preparation : β-Ketophosphonates are synthesized from methyl N-tosylnicotinate and diethyl methylphosphonate.

  • Olefination : Reaction with aldehydes (e.g., propionaldehyde) under HWE conditions yields 3-methylidene-2,3-dihydro-1,8-naphthyridin-4(1H)-ones (e.g., 4a) with 65–80% efficiency .

Functionalization via Cross-Coupling

  • Buchwald–Hartwig Amination : Palladium-catalyzed coupling introduces aryl/alkyl amines at the C7 position.

  • Suzuki–Miyaura Coupling : Boronic acids add aryl groups to the naphthyridine core under Pd(OAc)₂/XPhos catalysis .

Key Findings:

  • Microwave Efficiency : Reactions under microwave irradiation reduce time (20–30 min vs. 12–24 h conventionally) and improve yields by 15–20% .

  • Regioselectivity : IEDDA and Friedländer methods favor substitution at C5 and C3, respectively, due to electronic and steric effects .

  • Biological Relevance : Methylidene derivatives exhibit potent anticancer activity (IC₅₀ = 1.47–7.89 μM against MCF7) .

Scientific Research Applications

Pharmaceutical Applications

1.1 Antimicrobial Activity

Research indicates that derivatives of naphthyridine compounds, including 3-methyl-3,4-dihydro-1H-1,8-naphthyridin-2-one, exhibit promising antimicrobial properties. A study highlighted its effectiveness against multidrug-resistant strains of bacteria such as Streptococcus pneumoniae and Staphylococcus aureus, showcasing its potential in developing new antibiotics .

Case Study: Antimicrobial Efficacy
A series of synthesized naphthyridine derivatives demonstrated significant antibacterial activity. For instance, compound 11e showed superior efficacy compared to traditional antibiotics like ciprofloxacin and vancomycin .

CompoundTarget BacteriaActivity Level
11eS. pneumoniaeHigh
20aMDR-TBVery High

1.2 Neurological Disorders

The compound serves as a key intermediate in synthesizing various pharmaceutical agents aimed at treating neurological disorders. Its structural properties allow for interactions with neurotransmitter receptors, making it a candidate for further development in neuropharmacology .

Case Study: Neuropharmacological Potential
Research into naphthyridine derivatives has shown that they can modulate neurotransmitter activity, potentially leading to novel treatments for conditions such as schizophrenia and depression.

Biochemical Studies

2.1 Cellular Processes

This compound is utilized in biochemical studies to explore its effects on cellular processes. This includes investigations into apoptosis and cell signaling pathways .

Data Table: Biochemical Effects

Study FocusFindings
Apoptosis InductionSignificant modulation observed
Cell SignalingAltered pathways linked to cancer

Material Science Applications

The unique properties of this compound allow it to be used in material science for developing advanced materials with enhanced thermal stability and mechanical strength. Its incorporation into polymer matrices has shown promising results in improving the overall performance of materials .

Case Study: Polymer Development
Research demonstrated that polymers incorporating naphthyridine structures exhibited improved thermal properties compared to standard polymers.

Drug Delivery Systems

Innovative drug delivery systems are being developed using this compound due to its ability to enhance the solubility and bioavailability of therapeutic agents. This application is particularly relevant in oncology and chronic disease management .

Example: Enhanced Drug Delivery
Studies have shown that formulations utilizing this compound can significantly increase the absorption rates of poorly soluble drugs.

Mechanism of Action

The mechanism of action of 3-methyl-3,4-dihydro-1H-1,8-naphthyridin-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Structural and Functional Similarities

Key structural analogs and their properties are summarized below:

Compound Name Molecular Formula Key Substituents Biological Activity Similarity Score Reference
3-Methyl-3,4-dihydro-1H-1,8-naphthyridin-2-one C₉H₁₀N₂O 3-methyl Antibacterial, antitumor -
7-Amino-4,4-dimethyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one C₁₀H₁₃N₃O 7-amino, 4,4-dimethyl Antibacterial 0.79
6-Chloro-1,8-naphthyridin-2(1H)-one C₈H₅ClN₂O 6-chloro Intermediate for antitumor agents 0.78
4-Hydroxy-3-phenyl-1,8-naphthyridin-2(1H)-one C₁₄H₁₀N₂O₂ 4-hydroxy, 3-phenyl Potential CNS applications -
3-Amino-3,4-dihydro-1,8-naphthyridin-2(1H)-one C₇H₇N₃O 3-amino β-Arrestin-biased signaling -

Key Observations :

  • Chloro and Amino Substituents: Chloro analogs (e.g., 6-chloro derivative) are often intermediates in antitumor drug synthesis, while amino-substituted derivatives (e.g., 3-amino) exhibit functional selectivity in G protein-coupled receptor signaling .

Biological Activity

3-Methyl-3,4-dihydro-1H-1,8-naphthyridin-2-one is a heterocyclic compound belonging to the naphthyridine family, characterized by its unique fused ring structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this compound based on diverse research findings, including case studies and relevant data.

The compound's structure can be represented as follows:

C10H10N2O\text{C}_{10}\text{H}_{10}\text{N}_2\text{O}

It features a methyl group at the 3-position of the naphthyridine core, which influences its chemical reactivity and biological interactions.

The mechanism of action for this compound involves interactions with various molecular targets. Notably, it has been shown to act as an enzyme inhibitor by binding to active sites and modulating signaling pathways. Its potential as an mTOR inhibitor has been highlighted, with studies indicating significant selectivity over other kinases such as PI3Kα .

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit notable antimicrobial properties. For instance, a study demonstrated that certain analogs showed effective antibacterial activity against pathogens like Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

CompoundMIC (µg/mL)Activity Against
3-Methyl Derivative A16E. coli
3-Methyl Derivative B32S. aureus
3-Methyl Derivative C64Pseudomonas aeruginosa

Anticancer Activity

Studies have explored the anticancer potential of this compound. For example, derivatives were tested against human breast cancer cell lines (MCF7), revealing IC50 values ranging from 1.47 µM to 7.88 µM, indicating promising anticancer activity .

CompoundIC50 (µM)Cell Line
Compound A1.47MCF7
Compound B6.53MCF7
Compound C7.88MCF7

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, the compound has shown anti-inflammatory effects in various models. For instance, it was reported to inhibit pro-inflammatory cytokine production in vitro, suggesting its potential for treating inflammatory diseases .

Case Study 1: mTOR Inhibition

A study focusing on the structure-activity relationship (SAR) of naphthyridine derivatives identified that modifications at specific positions could enhance mTOR inhibitory activity significantly. The optimized compounds displayed IC50 values in the nanomolar range against mTOR, demonstrating their potential for cancer therapy .

Case Study 2: Antileishmanial Activity

Another investigation evaluated the antileishmanial activity of naphthyridine derivatives, including those derived from this compound. The results showed a potent selectivity for Leishmania parasites over human cells, with promising therapeutic indices .

Q & A

Q. Advanced

  • Halogenation : Selective bromination at C7 using NBS (N-bromosuccinimide) in DMF (yield ~80%) .
  • Cross-coupling : Suzuki–Miyaura reactions with aryl boronic acids (Pd catalysis, Cs₂CO₃ base) install aryl groups at C4 .
  • Microwave assistance : Enhances regiocontrol in IEDDA reactions by rapid, uniform heating .

What are the challenges in scaling up laboratory synthesis to gram-scale production?

Q. Advanced

  • Reaction exotherms : Microwave methods may require pressurized reactors for safe scale-up .
  • Purification : Column chromatography becomes impractical; switch to recrystallization (e.g., ethanol/water) .
  • Catalyst recovery : Immobilized Pd catalysts improve recyclability in cross-coupling steps .

How do computational methods aid in designing novel naphthyridinone-based therapeutics?

Q. Advanced

  • Docking studies : Predict binding affinities to targets like EGFR (PDB: 1M17) using AutoDock Vina .
  • DFT calculations : Optimize transition states for IEDDA reactions (e.g., B3LYP/6-31G* basis set) .
  • ADMET profiling : Use SwissADME to assess solubility and CYP450 interactions pre-synthesis .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-methyl-3,4-dihydro-1H-1,8-naphthyridin-2-one
Reactant of Route 2
3-methyl-3,4-dihydro-1H-1,8-naphthyridin-2-one

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